SIRT5 inhibitor 8

SIRT5 inhibition IC50 Enzyme assay

SIRT5 inhibitor 8 (also designated compound is a 2,4,6-trisubstituted triazine derivative that acts as a substrate-competitive inhibitor of human sirtuin 5 (SIRT5) with an IC50 of 5.38 μM. The compound exhibits moderate selectivity for SIRT5 over SIRT1–3 and possesses anticancer potential, serving as a nonpeptide chemical probe for investigating SIRT5 deacylase function in metabolic and oncological contexts.

Molecular Formula C22H25ClN8O2S
Molecular Weight 501.0 g/mol
Cat. No. B12371267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIRT5 inhibitor 8
Molecular FormulaC22H25ClN8O2S
Molecular Weight501.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCCNC(=S)NCCC(=O)O)NC3=CC=CC=C3Cl
InChIInChI=1S/C22H25ClN8O2S/c23-16-9-4-5-10-17(16)28-21-30-19(29-20(31-21)27-15-7-2-1-3-8-15)24-12-6-13-25-22(34)26-14-11-18(32)33/h1-5,7-10H,6,11-14H2,(H,32,33)(H2,25,26,34)(H3,24,27,28,29,30,31)
InChIKeyGYRJFKFZTHWZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SIRT5 inhibitor 8 (Compound 10) | 2,4,6-Trisubstituted Triazine Derivative with Moderate SIRT5 Selectivity


SIRT5 inhibitor 8 (also designated compound 10) is a 2,4,6-trisubstituted triazine derivative that acts as a substrate-competitive inhibitor of human sirtuin 5 (SIRT5) with an IC50 of 5.38 μM [1]. The compound exhibits moderate selectivity for SIRT5 over SIRT1–3 and possesses anticancer potential, serving as a nonpeptide chemical probe for investigating SIRT5 deacylase function in metabolic and oncological contexts [2].

SIRT5 inhibitor 8: Why Its Chemical Scaffold and Subtype Selectivity Preclude Direct Substitution with Other SIRT5 Inhibitors


SIRT5 inhibitors exhibit marked structural diversity and divergent pharmacological profiles that render them non-interchangeable research tools. SIRT5 inhibitor 8 is a 2,4,6-trisubstituted triazine derivative [1], chemically distinct from peptide-based inhibitors (e.g., thiosuccinyl peptides) and other chemotypes such as pyrazolones or 2-hydroxybenzoic acid derivatives [2]. Its moderate SIRT5 selectivity and substrate-competitive mechanism differ significantly from high-potency compounds (e.g., DK1-04, IC50 = 0.34 μM) or in vivo-validated agents (e.g., SIRT5 inhibitor 7, IC50 = 0.31 μM), meaning that direct substitution would alter both assay sensitivity and biological interpretation. Procurement decisions must therefore be guided by the specific experimental context—whether that be biochemical screening, cellular target engagement, or disease model validation.

SIRT5 inhibitor 8: Head-to-Head Quantitative Evidence Differentiating It from Other SIRT5 Inhibitors


Potency Comparison: SIRT5 inhibitor 8 vs. DK1-04, SIRT5 inhibitor 7, and SIRT5 inhibitor 4

SIRT5 inhibitor 8 exhibits an IC50 of 5.38 μM against SIRT5 in a biochemical desuccinylase assay [1]. In comparison, DK1-04 shows a significantly lower IC50 of 0.34 μM, indicating higher potency , while SIRT5 inhibitor 7 has an IC50 of 0.31 μM [2]. Conversely, SIRT5 inhibitor 4 demonstrates a higher IC50 of 26.4 μM . Therefore, SIRT5 inhibitor 8 occupies a moderate potency niche, making it suitable for experiments where a weaker inhibitor is desirable to avoid complete enzyme saturation or off-target effects.

SIRT5 inhibition IC50 Enzyme assay

Selectivity Profile: SIRT5 inhibitor 8 Exhibits Moderate Isoform Selectivity, Distinct from Highly Selective DK1-04

SIRT5 inhibitor 8 demonstrates moderate selectivity for SIRT5 over SIRT1–3, as reported in the primary publication [1]. In contrast, DK1-04 displays a highly selective profile, with no inhibition of SIRT1–3 or SIRT6 at concentrations up to 83 μM . This quantitative difference indicates that SIRT5 inhibitor 8 may exhibit a broader off-target profile at higher concentrations, whereas DK1-04 is more suitable for experiments demanding strict isoform exclusivity.

SIRT5 selectivity Isoform profiling SIRT1-3

Mechanism of Inhibition: Substrate-Competitive Binding Differentiates SIRT5 inhibitor 8 from NAD⁺-Competitive Inhibitors

Enzyme kinetic assays confirm that SIRT5 inhibitor 8 acts as a substrate-competitive inhibitor, competing with the succinyl-lysine substrate rather than the NAD⁺ cofactor [1]. This mechanism is shared by several SIRT5 inhibitors, including SIRT5 inhibitor 7 [2], but contrasts with NAD⁺-competitive inhibitors like suramin . Substrate-competitive inhibitors are generally less likely to interfere with other NAD⁺-dependent enzymes and may provide a more direct readout of SIRT5 catalytic activity.

Competitive inhibition Succinyl-lysine NAD⁺

Chemical Scaffold and Commercial Availability: Triazine Core Distinguishes SIRT5 inhibitor 8 from Peptide-Derived Inhibitors

SIRT5 inhibitor 8 is a 2,4,6-trisubstituted triazine derivative (C22H25ClN8O2S, MW 501.0) . This nonpeptide scaffold contrasts with peptide-based SIRT5 inhibitors such as thiosuccinyl peptides [1]. The triazine core may confer distinct physicochemical properties (e.g., solubility, cell permeability) and synthetic accessibility. Commercially, SIRT5 inhibitor 8 is available from multiple vendors (TargetMol, InvivoChem) with purities ≥98% [2], ensuring batch-to-batch reproducibility for research use.

Triazine derivative Nonpeptide Small molecule

SIRT5 inhibitor 8: High-Impact Application Scenarios for Biochemical and Cellular SIRT5 Research


Primary Biochemical Screening and Structure–Activity Relationship (SAR) Studies

With a moderate IC50 of 5.38 μM and substrate-competitive mechanism [1], SIRT5 inhibitor 8 serves as an ideal starting point for SAR campaigns aiming to improve potency and selectivity. Its triazine core is synthetically tractable, allowing facile derivatization [2].

Cellular Dose-Response Assays to Probe Partial SIRT5 Inhibition

In contrast to highly potent inhibitors (e.g., DK1-04, IC50 = 0.34 μM), SIRT5 inhibitor 8's moderate potency enables the study of graded SIRT5 inhibition without inducing complete enzyme inactivation. This is particularly useful for dissecting SIRT5's role in metabolic flux and stress response pathways [3].

Comparative Pharmacology Studies with Other SIRT5 Inhibitors

Given its distinct chemotype and selectivity profile relative to DK1-04 and SIRT5 inhibitor 7, SIRT5 inhibitor 8 is valuable for cross-validation experiments to confirm that observed biological effects are target-specific rather than compound-specific .

In Vitro Model Systems Requiring Non-Peptide, Commercially Available SIRT5 Probes

The compound's nonpeptide nature and high purity (≥98%) make it a robust chemical probe for routine in vitro assays, including fluorescence-based SIRT5 activity kits (e.g., FLUOR DE LYS® Green SIRT5 assay [4]). Its stability and solubility in DMSO facilitate reproducible experimental workflows.

Technical Documentation Hub

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